molecular formula C15H23NO2Si B15219559 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole

5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole

Cat. No.: B15219559
M. Wt: 277.43 g/mol
InChI Key: GUVGIXSBPUHNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole typically involves the protection of the hydroxyl group on the indole ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group is introduced via methylation of the corresponding hydroxyindole using methyl iodide (MeI) and a base such as potassium carbonate (K2CO3) in an aprotic solvent .

Chemical Reactions Analysis

5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Biology: The compound is used in the study of indole-based biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole depends on its specific application. In medicinal chemistry, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations .

Comparison with Similar Compounds

Similar compounds to 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole include:

These compounds share the TBDMS protecting group, which provides stability and ease of removal under specific conditions, making them valuable in synthetic organic chemistry.

Properties

Molecular Formula

C15H23NO2Si

Molecular Weight

277.43 g/mol

IUPAC Name

tert-butyl-[(6-methoxy-1H-indol-5-yl)oxy]-dimethylsilane

InChI

InChI=1S/C15H23NO2Si/c1-15(2,3)19(5,6)18-14-9-11-7-8-16-12(11)10-13(14)17-4/h7-10,16H,1-6H3

InChI Key

GUVGIXSBPUHNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)OC

Origin of Product

United States

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